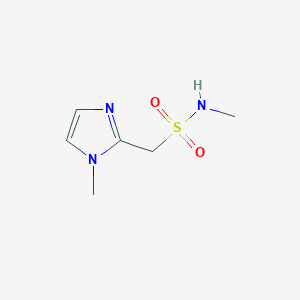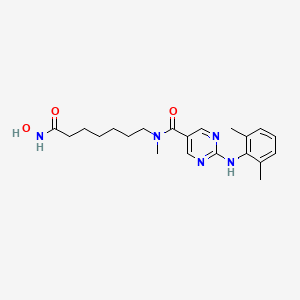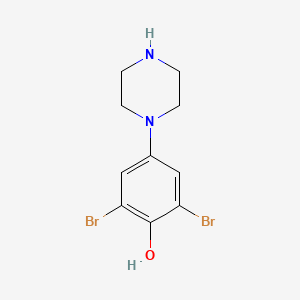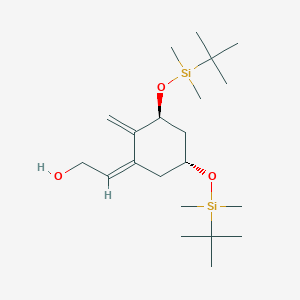![molecular formula C64H94B2Br2N2O4 B12328683 3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12328683.png)
3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic molecule that serves as a building block for the synthesis of polyelectrolytes. These polyelectrolytes are used in various applications, including organic semiconducting materials, organic photovoltaics, and polymer solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions .
The synthesis of 2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane This is typically achieved through a Suzuki coupling reaction, which requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
The compound 3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine undergoes various types of reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound .
科学的研究の応用
The compound has several scientific research applications, including:
Organic Semiconducting Materials: It is used as a building block for the synthesis of polyelectrolytes, which are essential components in organic semiconducting materials.
Organic Photovoltaics: The compound is used in the fabrication of organic photovoltaic cells, which convert sunlight into electricity.
Polymer Solar Cells: It is also used in the development of polymer solar cells, which are a type of organic solar cell that uses polymers as the active layer.
作用機序
The mechanism of action of 3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine involves its ability to act as a building block for polyelectrolytes. These polyelectrolytes can form thin films that are used in various electronic devices. The molecular targets and pathways involved include the interaction of the polyelectrolytes with other components in the device, such as electrodes and active layers, to facilitate charge transport and improve device performance .
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene: This compound is similar in structure but lacks the dioxaborolane groups.
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester: This compound is similar but has different functional groups attached to the fluorene backbone.
Uniqueness
The uniqueness of 3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of functional groups, which allows it to be used in a wide range of applications, from organic semiconducting materials to polymer solar cells .
特性
分子式 |
C64H94B2Br2N2O4 |
|---|---|
分子量 |
1136.9 g/mol |
IUPAC名 |
3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C41H64B2O4.C23H30Br2N2/c1-11-13-15-17-19-21-27-41(28-22-20-18-16-14-12-2)35-29-31(42-44-37(3,4)38(5,6)45-42)23-25-33(35)34-26-24-32(30-36(34)41)43-46-39(7,8)40(9,10)47-43;1-26(2)13-5-11-23(12-6-14-27(3)4)21-15-17(24)7-9-19(21)20-10-8-18(25)16-22(20)23/h23-26,29-30H,11-22,27-28H2,1-10H3;7-10,15-16H,5-6,11-14H2,1-4H3 |
InChIキー |
KFVHEDPARUQSLK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C.CN(C)CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCN(C)C |
関連するCAS |
673474-74-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12328614.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12328621.png)




![7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12328653.png)
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12328659.png)
![tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B12328666.png)

![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12328675.png)
